

Halogen-bonding interactions in solid-state 2,5-dichloro-3,4-dinitrothiophene

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Compound of Interest

Compound Name: 2,5-Dichloro-3,4-dinitrothiophene

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An In-Depth Technical Guide to Halogen-Bonding Interactions in Solid-State **2,5-Dichloro-3,4-Dinitrothiophene**

Introduction: The Halogen Bond in Modern Chemistry

For many years, halogen atoms in molecular structures were primarily considered from the perspective of their steric bulk and lipophilicity, particularly in the field of medicinal chemistry.[\[1\]](#) However, a more nuanced understanding has emerged, recognizing the capacity of covalently bonded halogens (chlorine, bromine, and iodine) to act as electrophilic species in highly directional, non-covalent interactions known as halogen bonds (X-bonds).[\[1\]](#)[\[2\]](#)[\[3\]](#) This interaction, analogous in many ways to the well-known hydrogen bond, arises from an anisotropic distribution of electron density around the halogen atom.[\[4\]](#) This anisotropy creates a region of positive electrostatic potential, termed a "σ-hole," located on the halogen atom opposite to the covalent bond.[\[5\]](#) This electrophilic cap can interact favorably with Lewis bases, such as the lone pairs on oxygen or nitrogen atoms.[\[2\]](#)[\[4\]](#)

The strength and directionality of halogen bonds make them a powerful tool in supramolecular chemistry, crystal engineering, and, increasingly, in rational drug design to enhance ligand-protein binding affinity and selectivity.[\[1\]](#)[\[3\]](#)[\[6\]](#) Thiophene derivatives, as key components in organic electronics and medicinal chemistry, provide a versatile scaffold for studying and exploiting these interactions.[\[7\]](#)[\[8\]](#)[\[9\]](#)

This technical guide provides an in-depth analysis of the halogen-bonding interactions in the solid-state structure of **2,5-dichloro-3,4-dinitrothiophene**. This molecule serves as an exemplary case study due to the potent activation of its chlorine atoms by the adjacent, strongly electron-withdrawing nitro groups, leading to robust and well-defined halogen bonds that dictate its crystal packing. We will explore its synthesis, structural characterization, and the theoretical underpinnings of its solid-state architecture, providing researchers and drug development professionals with a comprehensive understanding of this important non-covalent interaction.

Synthesis and Crystallization

The predictable formation of high-quality crystals is the rate-determining step for solid-state analysis.^[10] The synthesis of **2,5-dichloro-3,4-dinitrothiophene** is achieved through a robust nitration protocol applied to a commercially available precursor. The strong electron-withdrawing nature of the nitro groups significantly influences the molecule's electronic properties and its propensity to form strong halogen bonds.

Experimental Protocol: Synthesis of 2,5-dichloro-3,4-dinitrothiophene

The synthesis of the title compound is adapted from established procedures for the dinitration of dihalothiophenes.^[11]

- Precursor Preparation: The synthesis begins with 2,5-dichlorothiophene, a readily available starting material.^{[12][13]}
- Nitration Reaction:
 - In a flask suitable for corrosive reagents and equipped with a magnetic stirrer and cooling bath, combine concentrated sulfuric acid (H_2SO_4) and fuming sulfuric acid (oleum).
 - Cool the acid mixture in an ice bath to maintain a temperature below 20°C.
 - Slowly add 2,5-dichlorothiophene to the stirred acid mixture.
 - After the addition is complete, slowly add concentrated nitric acid (HNO_3) dropwise, ensuring the reaction temperature does not exceed 30°C. The strong acid mixture

generates the nitronium ion (NO_2^+) in situ, which acts as the electrophile.

- Continue stirring the reaction mixture in the ice bath for several hours to ensure complete dinitration at the electron-rich 3 and 4 positions of the thiophene ring.[14]
- Workup and Purification:
 - Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This quenches the reaction and precipitates the solid product.
 - Collect the crude solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to remove residual acids.
 - The crude **2,5-dichloro-3,4-dinitrothiophene** is then purified by recrystallization from a suitable solvent, such as methanol, to yield high-purity yellow crystals.[11]

Experimental Protocol: Single Crystal Growth for X-Ray Diffraction

The growth of single crystals suitable for X-ray crystallography is crucial for unambiguously determining the solid-state structure.[10]

- Solvent Selection: Dissolve the purified **2,5-dichloro-3,4-dinitrothiophene** in a minimal amount of a suitable hot solvent (e.g., methanol, ethanol, or an ethyl acetate/hexane mixture).
- Slow Evaporation/Cooling: Allow the saturated solution to cool slowly to room temperature. To promote the growth of larger, well-defined crystals, the vessel can be loosely covered to allow for slow evaporation of the solvent over several days.
- Crystal Harvesting: Once suitable crystals have formed, carefully isolate them from the mother liquor and dry them before mounting for X-ray diffraction analysis.

Solid-State Characterization and Analysis

The definitive evidence and geometric characterization of halogen-bonding interactions in **2,5-dichloro-3,4-dinitrothiophene** are provided by single-crystal X-ray crystallography.[11]

Crystallographic Data

The compound crystallizes in the tetragonal space group I-42d, with crystallographic parameters that define the unit cell.[\[11\]](#) The key data are summarized below.

Parameter	Value
Chemical Formula	C ₄ Cl ₂ N ₂ O ₄ S
Crystal System	Tetragonal
Space Group	I-42d
a, b (Å)	9.9398
c (Å)	16.866
α, β, γ (°)	90
Volume (Å ³)	1665.8
Z (Molecules per cell)	8

Table 1: Crystallographic data for 2,5-dichloro-3,4-dinitrothiophene. Data sourced from published research.[\[11\]](#)

Molecular Structure and Intermolecular Interactions

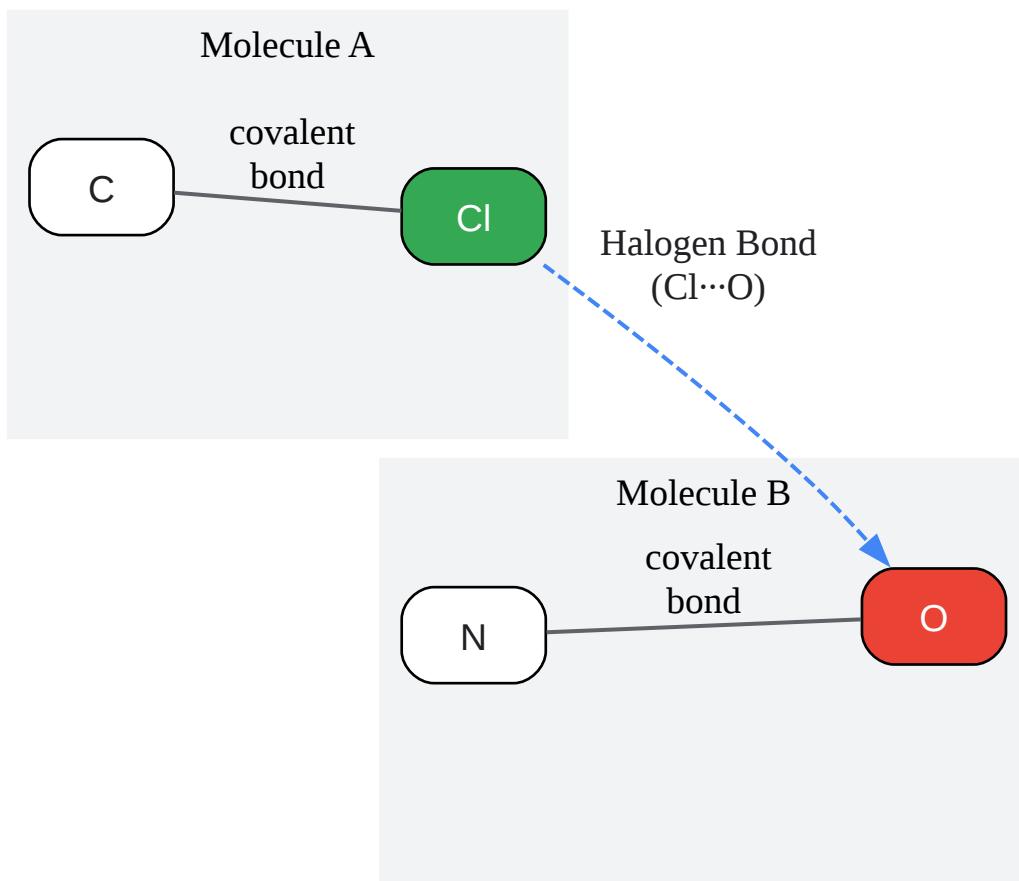
The analysis of the crystal structure reveals a fascinating solid-state assembly driven primarily by halogen bonding.[\[11\]](#) The chlorine atoms on one molecule form close contacts with the oxygen atoms of the nitro groups on adjacent molecules.

- Interaction Geometry: The key interaction is a Cl···O halogen bond. The distance of this interaction is significantly shorter than the sum of the van der Waals radii of chlorine and oxygen, indicating a strong attractive force. The C–Cl···O angle is nearly linear (approaching 180°), which is a hallmark of a strong, σ-hole-mediated halogen bond.[\[6\]](#) This directionality is a direct consequence of the electrophilic σ-hole on the chlorine atom aligning with the nucleophilic lone pair of the nitro-group oxygen.[\[2\]](#)

Below is a visualization of the molecular structure of **2,5-dichloro-3,4-dinitrothiophene**.

Molecular structure of **2,5-dichloro-3,4-dinitrothiophene**.

These individual molecular units then assemble into a highly ordered three-dimensional network. The halogen bonds act as the primary structure-directing synthons, creating a robust supramolecular architecture.

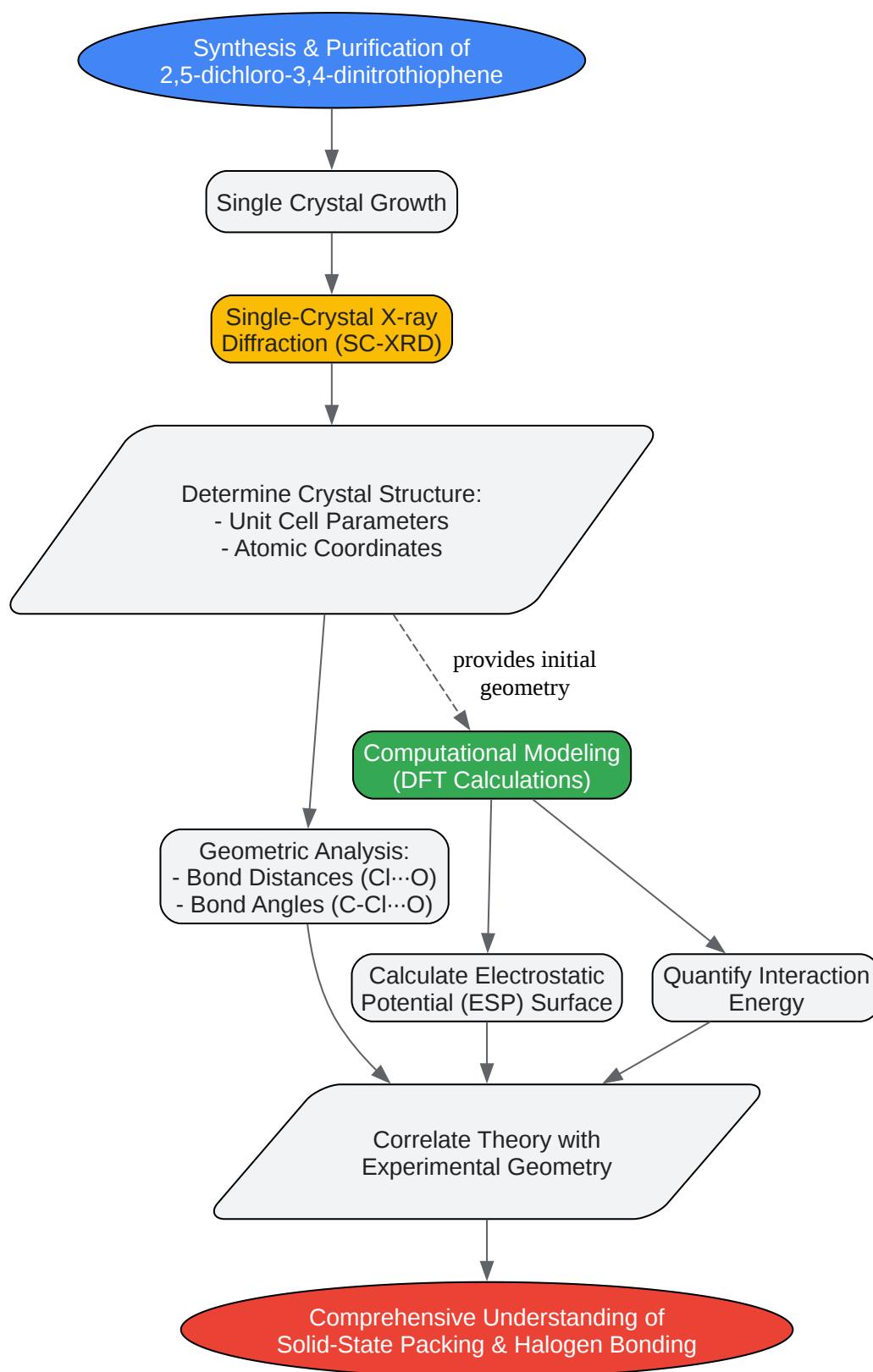


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Schematic of the C–Cl…O halogen bond interaction.

Integrated Experimental and Computational Workflow

A modern understanding of non-covalent interactions relies on a synergistic approach combining experimental techniques with computational modeling.[\[15\]](#) This integrated workflow provides not only structural data but also energetic and electronic insights into the nature of the halogen bond.

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Integrated workflow for analyzing halogen bonds.

Methodology: Computational Analysis of Halogen Bonds

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for visualizing and quantifying the electronic features responsible for halogen bonding.[\[16\]](#)

- Model System Setup: The starting point is the geometry obtained from the X-ray crystal structure. A dimeric or cluster model is constructed, including at least two molecules participating in the halogen bond of interest.
- Electrostatic Potential (ESP) Calculation:
 - Using a suitable DFT functional and basis set, the electron density of an isolated **2,5-dichloro-3,4-dinitrothiophene** molecule is calculated.
 - The ESP is then mapped onto an isodensity surface of the molecule. This visualization will clearly show the electropositive region (the σ -hole) on the chlorine atoms along the extension of the C–Cl bond and the electronegative regions on the oxygen atoms of the nitro groups.
- Interaction Energy Calculation:
 - The strength of the halogen bond can be quantified by calculating the binding energy of the dimer.
 - This is typically done using the supermolecular approach with counterpoise correction to account for basis set superposition error (BSSE). The interaction energy (ΔE) is calculated as: $\Delta E = E(\text{dimer}) - [E(\text{monomer A}) + E(\text{monomer B})]$
 - A negative ΔE indicates a stabilizing interaction. The magnitude of this energy provides a quantitative measure of the halogen bond's strength.

Implications for Drug and Materials Science

The detailed characterization of the halogen-bonding network in **2,5-dichloro-3,4-dinitrothiophene** provides critical insights applicable to broader scientific fields.

- Pharmaceutical Sciences: The ability of chlorine to form strong, directional halogen bonds is highly relevant for lead optimization in drug discovery.[2][6] By strategically placing halogen atoms on a ligand, developers can create specific interactions with Lewis basic sites (e.g., backbone carbonyls, serine/threonine hydroxyls) in a protein's binding pocket, thereby enhancing affinity and selectivity.[3] Understanding the solid-state packing of active pharmaceutical ingredients (APIs) is also vital for controlling polymorphism, which affects solubility, stability, and bioavailability.
- Materials Science: Halogen bonding is a key tool for "crystal engineering"—the design of molecular solids with desired physical properties.[17] By programming molecules with specific halogen bond donors and acceptors, researchers can direct their assembly into predictable supramolecular architectures, such as one-dimensional tapes or two-dimensional layers.[18] This control over solid-state packing is essential for developing new organic electronic materials with optimized charge-transport pathways.[7][9]

Conclusion

The solid-state structure of **2,5-dichloro-3,4-dinitrothiophene** offers a definitive and compelling example of the power of halogen bonding in directing molecular assembly. The strong electron-withdrawing nitro groups significantly enhance the σ -hole on the chlorine atoms, promoting the formation of robust and highly directional C–Cl…O interactions that govern the crystal lattice. A comprehensive approach, integrating chemical synthesis, single-crystal X-ray diffraction, and computational modeling, provides a complete picture of this phenomenon, from macroscopic crystal morphology down to the underlying electronic origins. The principles elucidated from this model system have profound implications, informing the rational design of next-generation pharmaceuticals and advanced functional materials.

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